molecular formula C20H25NO7S B11408081 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11408081
M. Wt: 423.5 g/mol
InChI Key: ZNPLLEMIUFJSPV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide: is a complex organic compound that features a combination of sulfur, oxygen, nitrogen, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene ring can be synthesized via a cyclization reaction involving a dithiol and an appropriate dihalide.

    Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative.

    Coupling with the Benzamide: The final step involves coupling the oxidized tetrahydrothiophene with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydrothiophene moiety can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its combination of a tetrahydrothiophene ring with a benzamide core, which imparts distinct chemical and biological properties not found in simpler compounds like ethyl acetoacetate or 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine.

Properties

Molecular Formula

C20H25NO7S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C20H25NO7S/c1-13-5-6-16(28-13)11-21(15-7-8-29(23,24)12-15)20(22)14-9-17(25-2)19(27-4)18(10-14)26-3/h5-6,9-10,15H,7-8,11-12H2,1-4H3

InChI Key

ZNPLLEMIUFJSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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